![molecular formula C23H18N4O3S B2763950 5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 899929-24-9](/img/structure/B2763950.png)
5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The pyridopyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies .Chemical Reactions Analysis
A Michael addition-type reaction was proposed for the detection of the formed products, in which the exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone . This results in the elimination of a dimethylamine molecule and the generation of the non-isolable intermediates .Scientific Research Applications
Antiproliferative Activity
Background: Pyrido[2,3-d]pyrimidines constitute an essential class of fused heterocyclic systems due to their diverse biological activities. Among these, compounds derived from pyrido[2,3-d]pyrimidin-5-one exhibit significant antiproliferative properties.
Application: The compound API-1, which belongs to the pyrido[2,3-d]pyrimidin-5-one derivatives, shows promise as an antiproliferative agent. Researchers have explored its potential in inhibiting cell growth and proliferation, making it a candidate for cancer therapy .
Tyrosine Kinase Inhibition
Background: Tyrosine kinases play crucial roles in cell signaling pathways and are implicated in various diseases, including cancer.
Application: Certain pyrido[2,3-d]pyrimidin-7-one derivatives act as tyrosine kinase inhibitors. For instance, TKI-28 has shown promise in blocking specific kinases involved in cancer progression .
Cyclin-Dependent Kinase (CDK4) Inhibition
Background: Cyclin-dependent kinases (CDKs) regulate the cell cycle and are potential targets for cancer therapy.
Application: Pyrido[2,3-d]pyrimidin-7-one derivatives have been investigated as CDK4 inhibitors. These compounds interfere with cell cycle progression, making them valuable tools for cancer research .
Antimicrobial Properties
Background: The search for novel antimicrobial agents remains critical to combat drug-resistant pathogens.
Application: Some pyrido[2,3-d]pyrimidines exhibit antimicrobial activity. Researchers have explored their potential against bacteria, fungi, and other microorganisms .
Anti-Inflammatory and Analgesic Effects
Background: Inflammation and pain management are essential therapeutic areas.
Application: Certain pyrido[2,3-d]pyrimidines have demonstrated anti-inflammatory and analgesic effects. These compounds may hold promise for treating inflammatory conditions and pain .
Hypotensive Activity
Background: Hypertension remains a global health concern.
Application: Researchers have investigated the hypotensive effects of specific pyrido[2,3-d]pyrimidines. These compounds may contribute to blood pressure regulation and cardiovascular health .
Safety and Hazards
Future Directions
The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis . The future directions could involve exploring the potential of this compound in various therapeutic applications, given its wide range of biological activities .
Mechanism of Action
Target of Action
The compound “5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known to interact with several therapeutic targets . .
Mode of Action
Pyridopyrimidines are known to interact with their targets through various mechanisms . The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme .
Biochemical Pathways
Pyridopyrimidines have been studied for their effects on various biochemical pathways, including those involving tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Pharmacokinetics
The degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Pyridopyrimidines have been studied for their anticancer, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Action Environment
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
properties
IUPAC Name |
5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-14-15(2)31-22-20(14)21(29)27(17-8-4-3-5-9-17)23(30)26(22)13-16-12-19(28)25-11-7-6-10-18(25)24-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEAPKWHDHHJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione |
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